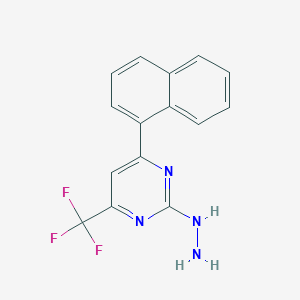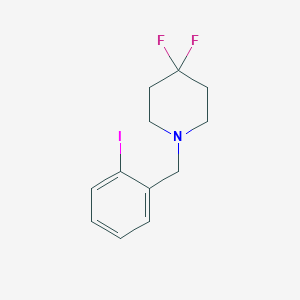
4,4-Difluoro-1-(2-iodobenzyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Difluoro-1-(2-iodobenzyl)piperidine is a fluorinated piperidine derivative. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds.
準備方法
The synthesis of 4,4-Difluoro-1-(2-iodobenzyl)piperidine typically involves the reaction of 4,4-difluoropiperidine with 2-iodobenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
化学反応の分析
4,4-Difluoro-1-(2-iodobenzyl)piperidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the iodo group to a hydrogen atom.
Substitution: The iodo group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
4,4-Difluoro-1-(2-iodobenzyl)piperidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: It is used in the study of fluorinated analogs of biologically active molecules.
Medicine: Its derivatives are explored for potential therapeutic applications due to their enhanced biological activity and metabolic stability.
Industry: It is used in the development of new materials with unique properties.
作用機序
The mechanism of action of 4,4-Difluoro-1-(2-iodobenzyl)piperidine involves its interaction with specific molecular targets. The fluorine atoms enhance its binding affinity to target proteins, while the iodo group can participate in halogen bonding interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .
類似化合物との比較
4,4-Difluoro-1-(2-iodobenzyl)piperidine can be compared with other similar compounds such as:
4,4-Difluoropiperidine: Lacks the iodo group, making it less versatile in substitution reactions.
4,4-Difluoro-1-(2-bromobenzyl)piperidine: Similar structure but with a bromine atom instead of iodine, which can affect its reactivity and biological activity.
4,4-Difluoro-1-(2-chlorobenzyl)piperidine: Contains a chlorine atom, which can lead to different chemical and biological properties.
The uniqueness of this compound lies in the presence of both fluorine and iodine atoms, which confer distinct chemical reactivity and potential biological activity.
特性
分子式 |
C12H14F2IN |
|---|---|
分子量 |
337.15 g/mol |
IUPAC名 |
4,4-difluoro-1-[(2-iodophenyl)methyl]piperidine |
InChI |
InChI=1S/C12H14F2IN/c13-12(14)5-7-16(8-6-12)9-10-3-1-2-4-11(10)15/h1-4H,5-9H2 |
InChIキー |
IWAFLIGHQMWQCY-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1(F)F)CC2=CC=CC=C2I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(Boc-amino)-4-[3-fluoro-5-(trifluoromethyl)phenyl]butyric Acid](/img/structure/B13714539.png)
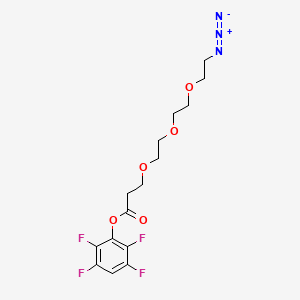
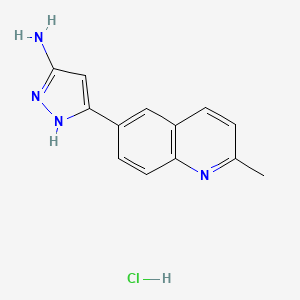
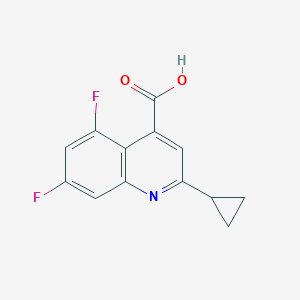
![6-(Benzyloxy)-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13714557.png)
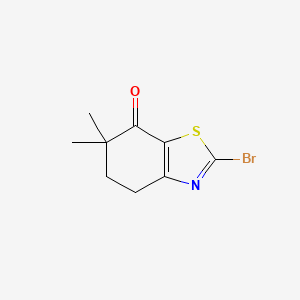

![4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-[2-[2-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutanoyl]oxyethoxy]ethyl] butanedioate](/img/structure/B13714585.png)
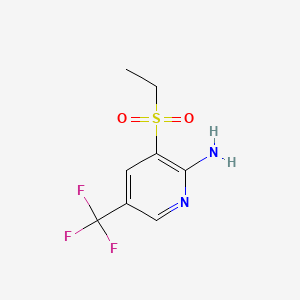

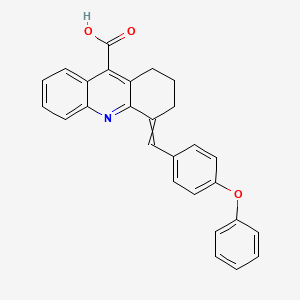
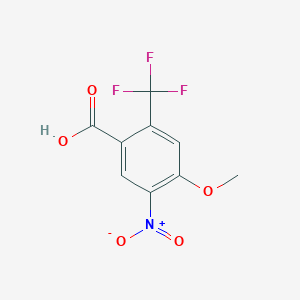
![N-Cyclohexyl-2-[[5-(6-methyl-2-benzimidazolyl)-2-pyridyl]thio]acetamide](/img/structure/B13714628.png)
